![molecular formula C13H18N6 B11802973 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

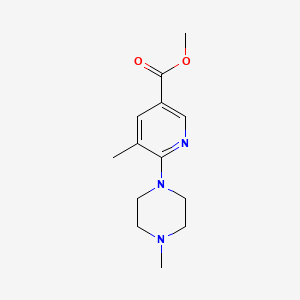

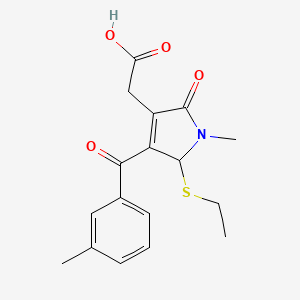

1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y farmacéutica. Este compuesto presenta una estructura única que combina un andamiaje triazolo-pirimidínico con una porción piperidínica, lo que lo convierte en un candidato prometedor para diversas aplicaciones biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina típicamente involucra la reacción de enaminonitrilos con benzohidrazidas bajo irradiación de microondas. Este método libre de catalizador y aditivos es ecológico y da como resultado altos rendimientos . La reacción procede a través de un mecanismo de transamidación seguido de adición nucleofílica con nitrilo y posterior condensación .

Métodos de producción industrial

La producción industrial de este compuesto se puede ampliar utilizando el mismo método mediado por microondas. El proceso demuestra buena tolerancia al grupo funcional y un amplio alcance de sustratos, lo que lo hace adecuado para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción piperidínica.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o permanganato de potasio.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o alcoholes correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la quinasa dependiente de ciclina 2 (CDK2), que juega un papel crucial en la regulación del ciclo celular . El compuesto se une al sitio activo de CDK2, previniendo su interacción con la ciclina A2 y, por lo tanto, inhibiendo la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.

Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Comparte similitudes estructurales y exhibe propiedades comparables de inhibición enzimática.

Unicidad

1-(5-Ciclopropil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)piperidin-3-amina es único debido a su combinación específica de un andamiaje triazolo-pirimidínico con una porción piperidínica. Esta estructura única contribuye a sus potentes actividades biológicas y lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

Fórmula molecular |

C13H18N6 |

|---|---|

Peso molecular |

258.32 g/mol |

Nombre IUPAC |

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine |

InChI |

InChI=1S/C13H18N6/c14-10-2-1-5-18(7-10)12-6-11(9-3-4-9)17-13-15-8-16-19(12)13/h6,8-10H,1-5,7,14H2 |

Clave InChI |

MCYBYSVATGVODQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C4CC4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)

![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)

![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)